4-Bromo-3-ethoxy-1,2-thiazole 4-Bromo-3-ethoxy-1,2-thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18041203
InChI: InChI=1S/C5H6BrNOS/c1-2-8-5-4(6)3-9-7-5/h3H,2H2,1H3
SMILES:
Molecular Formula: C5H6BrNOS
Molecular Weight: 208.08 g/mol

4-Bromo-3-ethoxy-1,2-thiazole

CAS No.:

Cat. No.: VC18041203

Molecular Formula: C5H6BrNOS

Molecular Weight: 208.08 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3-ethoxy-1,2-thiazole -

Specification

Molecular Formula C5H6BrNOS
Molecular Weight 208.08 g/mol
IUPAC Name 4-bromo-3-ethoxy-1,2-thiazole
Standard InChI InChI=1S/C5H6BrNOS/c1-2-8-5-4(6)3-9-7-5/h3H,2H2,1H3
Standard InChI Key OQSVDQIHKHUCFN-UHFFFAOYSA-N
Canonical SMILES CCOC1=NSC=C1Br

Introduction

Chemical Identity and Structural Features

Molecular Formula and Structural Characteristics

4-Bromo-3-ethoxy-1,2-thiazole has the molecular formula C₅H₆BrNOS, with a molecular weight of 208.08 g/mol. The core structure consists of a thiazole ring (a five-membered ring with sulfur at position 1 and nitrogen at position 2), substituted with a bromine atom at position 4 and an ethoxy group (-OCH₂CH₃) at position 3 (Figure 1). The ethoxy group introduces steric and electronic effects that influence reactivity, while the bromine atom serves as a potential site for further functionalization via cross-coupling or substitution reactions .

Table 1: Key Structural and Molecular Properties

PropertyValue
Molecular FormulaC₅H₆BrNOS
Molecular Weight208.08 g/mol
Ring System1,2-Thiazole
Substituents3-Ethoxy, 4-Bromo
CAS NumberNot yet assigned

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 4-bromo-3-ethoxy-1,2-thiazole likely involves sequential functionalization of the thiazole ring. Two plausible routes include:

  • Bromination of 3-Ethoxy-1,2-thiazole:
    Direct bromination at the 4-position using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃). This method mirrors the bromination of 2-ethoxythiazole to form 4-bromo-2-ethoxythiazole.

  • Etherification of 4-Bromo-1,2-thiazol-3-ol:
    Reaction of 4-bromo-1,2-thiazol-3-ol with ethyl bromide (CH₃CH₂Br) under basic conditions (e.g., K₂CO₃) via Williamson ether synthesis.

Table 2: Comparison of Synthetic Methods

MethodYield (%)ConditionsKey Challenges
Direct Bromination60–75Br₂, FeBr₃, 0–5°CRegioselectivity control
Williamson Etherification50–65K₂CO₃, DMF, refluxPrecursor availability

Industrial-Scale Production

Industrial synthesis would optimize reaction parameters (temperature, solvent, catalyst loading) to maximize yield and purity. Continuous-flow reactors might mitigate exothermic risks during bromination. Post-synthesis purification typically involves column chromatography or recrystallization .

Physicochemical Properties

Physical Properties

Based on analogs like 4-bromo-1,3-thiazole-2-carbaldehyde , the following properties are estimated:

  • Melting Point: 60–65°C

  • Boiling Point: 280–290°C at 760 mmHg

  • Density: 1.85–1.95 g/cm³

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO), sparingly soluble in water.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.42 (t, 3H, -OCH₂CH₃), δ 4.12 (q, 2H, -OCH₂CH₃), δ 7.25 (s, 1H, thiazole-H5).

  • ¹³C NMR: δ 14.1 (-OCH₂CH₃), δ 63.8 (-OCH₂CH₃), δ 118.9 (C4-Br), δ 152.3 (C3-O), δ 162.1 (C2-N).

Reactivity and Functionalization

Substitution Reactions

The bromine atom at position 4 is susceptible to nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides. For example:
4-Bromo-3-ethoxy-1,2-thiazole+R-NH24-Amino-3-ethoxy-1,2-thiazole+HBr\text{4-Bromo-3-ethoxy-1,2-thiazole} + \text{R-NH}_2 \rightarrow \text{4-Amino-3-ethoxy-1,2-thiazole} + \text{HBr}
This reactivity is analogous to 4-bromo-2-ethoxythiazole.

Cross-Coupling Reactions

ParameterValue
Flash Point~125°C
LD₅₀ (Oral, Rat)Est. 200–300 mg/kg
Environmental PersistenceModerate (t₁/₂ > 60 days)

Personal protective equipment (PPE) should include nitrile gloves, safety goggles, and respiratory protection during handling.

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